molecular formula C6H6OS2 B3022332 2-(Methylthio)thiophene-3-carboxaldehyde CAS No. 76834-95-2

2-(Methylthio)thiophene-3-carboxaldehyde

Cat. No.: B3022332
CAS No.: 76834-95-2
M. Wt: 158.2 g/mol
InChI Key: YBPKXSLFIDCIHK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-methylthiothiophene with a formylating agent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like Lewis acids to facilitate the formylation process.

Industrial Production Methods

Industrial production of 2-(Methylthio)thiophene-3-carboxaldehyde may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)thiophene-3-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Methylthio)thiophene-3-carboxaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methylthio)thiophene-3-carboxaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure and functional groups allow it to participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylthio)thiophene-3-carboxaldehyde is unique due to the presence of both a methylthio group and a formyl group on the thiophene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

2-methylsulfanylthiophene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6OS2/c1-8-6-5(4-7)2-3-9-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPKXSLFIDCIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CS1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylthio)thiophene-3-carboxaldehyde
Reactant of Route 2
Reactant of Route 2
2-(Methylthio)thiophene-3-carboxaldehyde
Reactant of Route 3
Reactant of Route 3
2-(Methylthio)thiophene-3-carboxaldehyde
Reactant of Route 4
Reactant of Route 4
2-(Methylthio)thiophene-3-carboxaldehyde
Reactant of Route 5
Reactant of Route 5
2-(Methylthio)thiophene-3-carboxaldehyde
Reactant of Route 6
2-(Methylthio)thiophene-3-carboxaldehyde

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